molecular formula C10H9IO4 B1595259 Dimethyl 4-iodophthalate CAS No. 59340-47-5

Dimethyl 4-iodophthalate

Cat. No. B1595259
CAS RN: 59340-47-5
M. Wt: 320.08 g/mol
InChI Key: JVLGGEVUYARXHI-UHFFFAOYSA-N
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Description

Dimethyl 4-iodophthalate is a chemical compound with the molecular formula C10H9IO4 . It has a molecular weight of 320.08 . It is a colorless to brown liquid .


Molecular Structure Analysis

The InChI code for Dimethyl 4-iodophthalate is 1S/C10H9IO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 . This indicates the arrangement of atoms and bonds in the molecule.


Physical And Chemical Properties Analysis

Dimethyl 4-iodophthalate has a molecular weight of 320.08 . It is a colorless to brown liquid . The compound is stored at a temperature of +4C .

Scientific Research Applications

Environmental Detection and Analysis

  • Detection in Water Samples : Dimethyl phthalate (DMP), a closely related compound to dimethyl 4-iodophthalate, is extensively used as a plasticizer. A study developed a biotin–streptavidin-amplified system based on real-time immune-PCR for detecting DMP in beverage and drinking water samples. This method showed high sensitivity and reliability, with a detection limit of 1.98 pg L−1 (Sun & Zhuang, 2015).

Biodegradation Research

  • Degradation by Microorganisms : Dimethyl phthalate esters, including DMP, have been studied for their biodegradability. A Fusarium species isolated from mangrove sediment demonstrated the capability to degrade three dimethyl phthalate isomer esters (DMPEs), highlighting the potential environmental remediation of these compounds (Luo et al., 2009).

Toxicity and Interaction Studies

  • Interaction with Proteins : A study on dimethyl phthalate (DMP) explored its interaction with trypsin in vitro. This research provides insights into the potential toxicological effects of DMP, which may be relevant for understanding the effects of similar compounds like dimethyl 4-iodophthalate (Wang, Zhang, & Wang, 2015).

Chemical Synthesis and Applications

  • Synthesis of Flubendiamide : 3-Iodophthalic anhydride, a compound related to dimethyl 4-iodophthalate, is a key intermediate in the synthesis of Flubendiamide, an agricultural pesticide. This demonstrates the role of iodophthalate derivatives in the synthesis of complex organic compounds (Chunhui, 2011).

Environmental Remediation

  • Degradation in Soil and Water : Research has shown the effectiveness of persulfate at ambient temperatures for degrading dimethyl phthalate in both aqueous solutions and soil slurries. This suggests a feasible approach for remediating environments contaminated with phthalate esters (Wang, Deng, & Yang, 2014).

Safety And Hazards

If inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

dimethyl 4-iodobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLGGEVUYARXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208091
Record name Dimethyl 4-iodophthalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-iodophthalate

CAS RN

59340-47-5
Record name 1,2-Benzenedicarboxylic acid, 4-iodo-, 1,2-dimethyl ester
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Record name Dimethyl 4-iodophthalate
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Record name Dimethyl 4-iodophthalate
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Record name Dimethyl 4-iodophthalate
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Record name Dimethyl 4-iodophthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Calle, AE Lozano, JG de La Campa… - Macromolecules, 2010 - ACS Publications
… Dimethyl 4-iodophthalate was synthesized by oxidation of 4-iodo-ortho-xylene using potassium permanganate in a mixture of pyridine/water, (18) followed by Fisher esterification of the …
Number of citations: 58 pubs.acs.org
J Kenner, E Witham - Journal of the Chemical Society, Transactions, 1913 - pubs.rsc.org
… Sc., fronl dimethyl 4-iodophthalate, and as its properties were found to correspond with th0W of the product obtained by Liebermann in his experiments with 3 : 3'-ditolyl, the …
Number of citations: 5 pubs.rsc.org
J Kenner, AM Mathews - Journal of the Chemical Society, Transactions, 1914 - pubs.rsc.org
… The conversion of dimethyl 4-iodophthalate into the diphenyl derivative was carried out in the same manner as already described in the case of the 3-iodophthalic ester, the product …
Number of citations: 7 pubs.rsc.org
S Kayser, JC Hansen, M Staudt, A Moroz… - ACS chemical …, 2020 - ACS Publications
Competitive antagonists for ionotropic glutamate receptors (iGluRs) are highly valuable tool compounds for studying health and disease states in the central nervous system. However, …
Number of citations: 9 pubs.acs.org

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